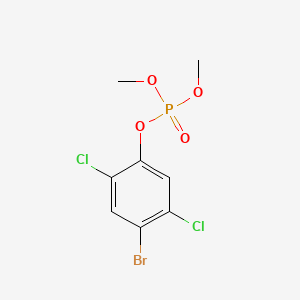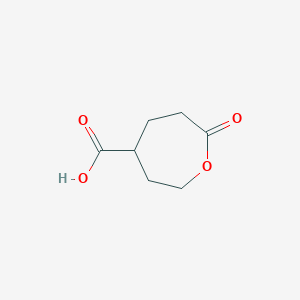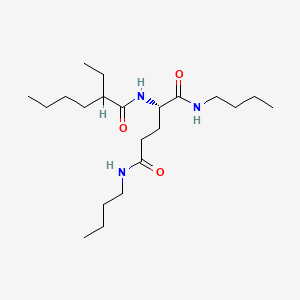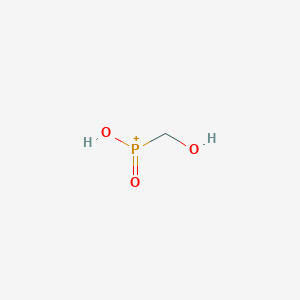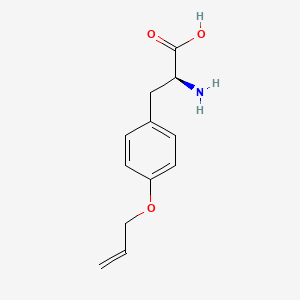
Tyrosine, O-2-propenyl-
Übersicht
Beschreibung
Tyrosine, O-2-propenyl- is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenol ring is substituted with a 2-propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine, O-2-propenyl- typically involves the O-alkylation of tyrosine. One common method is the reaction of tyrosine with an electrophilic π-allyl palladium complex. This complex is generated from allylic acetate in the presence of palladium (II) acetate . The reaction conditions usually require a controlled environment to ensure high conversion rates and selectivity.
Industrial Production Methods: Industrial production of Tyrosine, O-2-propenyl- may involve biocatalytic processes using enzymes such as tyrosine O-prenyltransferases. These enzymes catalyze the transfer of prenyl groups to the hydroxyl group of tyrosine, resulting in the formation of Tyrosine, O-2-propenyl- . This method is advantageous due to its specificity and efficiency under mild conditions.
Types of Reactions:
Oxidation: Tyrosine, O-2-propenyl- can undergo oxidation reactions, where the propenyl group may be oxidized to form various oxygenated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the propenyl group, leading to the formation of different substituted derivatives.
Addition: The double bond in the propenyl group allows for addition reactions, such as hydrogenation, to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Addition: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Tyrosine, O-2-propenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential role in protein modification and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialized materials and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of Tyrosine, O-2-propenyl- involves its interaction with specific molecular targets and pathways. The propenyl group can participate in various biochemical reactions, potentially affecting enzyme activity and protein function. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Tyrosine: The parent compound, which lacks the propenyl group.
Phenylalanine: Another aromatic amino acid with a similar structure but without the hydroxyl group.
L-DOPA: A derivative of tyrosine with additional hydroxyl groups on the aromatic ring.
Uniqueness: Tyrosine, O-2-propenyl- is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h2-6,11H,1,7-8,13H2,(H,14,15)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUOJEKTSKQBNT-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469253 | |
| Record name | 4-o-allyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499792-87-9 | |
| Record name | 4-o-allyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B3052924.png)


